allyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Allyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound featuring a fused thiazolo-pyrimidine core. This molecule is distinguished by:
- 4-Acetoxybenzylidene substituent at position 2, contributing to π-π stacking interactions and electronic effects.
- Methyl and phenyl groups at positions 7 and 5, respectively, which stabilize the thiazolo-pyrimidine scaffold . Its molecular formula is C₂₆H₂₃N₂O₅S, with an average mass of 489.54 g/mol and a monoisotopic mass of 489.1255 g/mol. The (2E)-configuration of the benzylidene double bond is critical for maintaining planar geometry and intermolecular interactions .
Properties
Molecular Formula |
C26H22N2O5S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
prop-2-enyl (2E)-2-[(4-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H22N2O5S/c1-4-14-32-25(31)22-16(2)27-26-28(23(22)19-8-6-5-7-9-19)24(30)21(34-26)15-18-10-12-20(13-11-18)33-17(3)29/h4-13,15,23H,1,14H2,2-3H3/b21-15+ |
InChI Key |
HZXDCKOMCZPBLS-RCCKNPSSSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OC(=O)C)/SC2=N1)C4=CC=CC=C4)C(=O)OCC=C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C)SC2=N1)C4=CC=CC=C4)C(=O)OCC=C |
Origin of Product |
United States |
Biological Activity
The compound allyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity associated with this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 532.57 g/mol. The structure includes key functional groups such as thiazole and pyrimidine rings, which are known to influence biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In a comparative study, derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
Antimicrobial Activity
Compounds with similar structural motifs have demonstrated antimicrobial properties. The presence of the thiazole moiety is often linked to enhanced activity against bacterial strains. For instance, derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth .
Anticonvulsant Activity
Research into thiazole-containing compounds has also revealed anticonvulsant properties. In models of induced seizures, certain derivatives exhibited protective effects comparable to established anticonvulsants. The mechanism appears to involve modulation of neurotransmitter systems .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in cancer progression and neurotransmitter metabolism.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that mediate cell survival and proliferation.
Study 1: Anticancer Efficacy
A study conducted on a series of thiazolo-pyrimidine derivatives demonstrated that specific substitutions on the phenyl ring enhanced cytotoxicity against breast cancer cell lines. The most active compound showed an IC50 value significantly lower than that of doxorubicin .
Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, derivatives were screened against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the acetyloxy group could improve antibacterial efficacy .
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the thiazolo[3,2-a]pyrimidine family, which is characterized by a fused ring system containing sulfur and nitrogen atoms. The specific structure features an allyl group and an acetyloxy substituent that may enhance its reactivity and biological activity.
Synthesis Methods:
- Condensation Reactions: The compound can be synthesized through condensation reactions involving appropriate aldehydes and thiazole derivatives.
- Functionalization: The introduction of the acetyloxy group can be achieved through acetylation reactions using acetic anhydride or acetyl chloride.
Biological Activities
Research has demonstrated that compounds within the thiazolo[3,2-a]pyrimidine class exhibit a range of biological activities, including:
- Antitumor Activity: Several studies have indicated that thiazolo[3,2-a]pyrimidines possess significant antitumor properties. For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms such as topoisomerase inhibition and DNA intercalation .
- Antimicrobial Properties: The compound's structure suggests potential antimicrobial activity against bacteria and fungi. Preliminary tests have shown that similar thiazolo derivatives can inhibit the growth of pathogenic microorganisms.
- Anti-inflammatory Effects: Some derivatives have been investigated for their ability to modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.
Antitumor Efficacy
A study highlighted the synthesis of glucosylated rhodanines related to thiazolo compounds which exhibited promising antitumor activity against human cancer cell lines. The mechanism involved interference with DNA replication processes .
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazolo[3,2-a]pyrimidines. Results showed that certain derivatives had inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-[4-(Acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Molecular Formula : C₂₅H₂₂N₂O₅S (average mass: 462.52 g/mol) .
- Key Differences :
- Replacement of the allyl ester with an ethyl ester reduces steric bulk and lipophilicity (logP difference: ~0.3).
- Crystallographic studies reveal that the ethyl analog forms weaker C–H···O hydrogen bonds in the solid state compared to allyl derivatives, impacting solubility .
- Biological Relevance : Ethyl derivatives exhibit moderate antifungal activity against Candida albicans (MIC: 32 µg/mL), whereas allyl esters show enhanced membrane permeability due to increased hydrophobicity .
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Molecular Formula : C₁₇H₁₅BrN₂O₃S (average mass: 413.28 g/mol) .
- Key Differences :
- Bromine substitution at the para position of the phenyl ring enhances halogen bonding interactions in crystal lattices.
- The absence of a benzylidene group reduces conjugation, leading to a less planar structure (dihedral angle: 85.7° vs. 80.9° in the allyl compound) .
- Antimicrobial Activity : Bromine analogs show superior activity against Aspergillus flavus (MIC: 16 µg/mL) compared to acetoxy-substituted derivatives .
Methyl (2Z)-2-(2-Fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Molecular Formula : C₂₄H₂₀FN₂O₅S (average mass: 483.49 g/mol) .
- Key Differences :
- Fluorine and methoxy substituents increase electronic polarization, enhancing dipole-dipole interactions.
- The (2Z)-configuration introduces steric hindrance, reducing planarity (r.m.s. deviation: 0.12 Å vs. 0.10 Å in the allyl compound) .
- Bioactivity : Fluorinated derivatives demonstrate higher antioxidant activity (IC₅₀: 18 µM) due to improved radical scavenging .
Structural and Functional Analysis
Substituent Effects on Bioactivity
Crystallographic Insights
- Allyl Compound : Exhibits a puckered thiazolo-pyrimidine ring (deviation: 0.224 Å from planarity) and bifurcated C–H···O hydrogen bonds, forming supramolecular chains .
- Ethyl Analog: Less pronounced puckering (deviation: 0.177 Å) and weaker π-π stacking (centroid distance: 3.75 Å vs. 3.65 Å in allyl) .
- Fluorinated Analog : Fluorine participates in C–F···H–C interactions, stabilizing crystal packing .
Preparation Methods
Reaction Components
Procedure
Outcomes
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Purity (HPLC) | >98% |
| Reaction Time | 2.5 hours |
Mechanistic Insight : The reaction proceeds via Knoevenagel condensation (forming the benzylidene group) followed by cyclocondensation to build the thiazolopyrimidine core.
Ionic Liquid-Mediated Synthesis
Reaction Setup
Advantages
-
Reusable catalyst (3 cycles with <5% yield loss)
-
No side products from oxidation or isomerization
Data Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Ultrasound | 85 | 98 |
| Ionic Liquid | 82 | 97 |
Stepwise Synthesis via Intermediate Isolation
Step 1: Synthesis of 5-Phenyl-7-Methyl-3-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate
Step 2: Knoevenagel Condensation
Crystallization Data
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Microwave-Assisted Method
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Challenges and Optimization
Regioselectivity Issues
Purification Strategies
Industrial-Scale Feasibility
-
Cost Analysis :
Component Cost/kg (USD) 4-Acetyloxybenzaldehyde 320 2-Aminothiazole 150 -
Preferred Method : Ionic liquid-mediated synthesis (lowest catalyst cost).
Emerging Alternatives
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for the preparation of allyl (2E)-2-[4-(acetyloxy)benzylidene]thiazolopyrimidine derivatives?
- Methodology : The compound is typically synthesized via a multi-step condensation reaction. For example, a mixture of 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, benzaldehyde derivatives (e.g., 4-acetoxybenzaldehyde), and sodium acetate in glacial acetic acid/acetic anhydride (1:1) is refluxed for 8–10 hours. The product is purified by recrystallization from ethyl acetate/ethanol (3:2), yielding pale yellow crystals with a 78% yield .
- Key Parameters : Reaction temperature (reflux conditions), molar ratios (1:1 for aldehyde to thioxopyrimidine), and recrystallization solvents (ethyl acetate/ethanol) are critical for optimal yield and purity.
Q. How is the molecular conformation and stereochemistry of this compound validated experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SC-XRD data reveal a flattened boat conformation in the thiazolopyrimidine ring, with the C5 atom deviating by 0.224 Å from the mean plane of the fused ring system. The (2E)-configuration is confirmed by the dihedral angle (80.94°) between the thiazolopyrimidine and benzene rings .
- Validation Metrics : R-factor (<0.05), data-to-parameter ratio (>13:1), and bond-length precision (mean σ(C–C) = 0.003 Å) ensure structural reliability .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodology :
- SC-XRD : Determines bond lengths (e.g., C=O at 1.211 Å) and torsion angles (e.g., C11–C16–C15–C14 = 0.9°) .
- FT-IR : Confirms carbonyl (C=O at ~1700 cm⁻¹) and acetyloxy (C–O at ~1250 cm⁻¹) groups.
- NMR : Assigns stereochemistry via coupling constants (e.g., allyl protons at δ 4.6–5.2 ppm with = 10–12 Hz) .
Advanced Research Questions
Q. How do substituents on the benzylidene moiety influence the compound’s crystallographic packing?
- Methodology : Comparative SC-XRD studies of analogs (e.g., 2-fluoro, 4-bromo, or 2,4,6-trimethoxy substitutions) reveal substituent-dependent intermolecular interactions. For example:
- Electron-withdrawing groups (e.g., Br): Enhance C–H···O hydrogen bonding, leading to tighter packing (density = 1.45 g/cm³) .
- Bulky groups (e.g., trimethoxy): Introduce steric hindrance, reducing symmetry (monoclinic vs. triclinic systems) and increasing unit cell volume (V = 4271 ų) .
Q. What role do non-covalent interactions play in stabilizing the crystal lattice?
- Methodology : Hirshfeld surface analysis identifies bifurcated C–H···O hydrogen bonds (H-bond angles = 120–130°) and π-π stacking (interplanar distance = 3.5–3.8 Å) as dominant forces. For example, C18–H17···O3 interactions (2.8 Å) form infinite chains along the c-axis .
- Contradictions : Some analogs lack π-π stacking due to twisted benzylidene conformations, emphasizing the need for substituent-specific packing analysis .
Q. How does the (2E)-configuration affect biological activity compared to (2Z)-isomers?
- Methodology : Stereochemical control is achieved using geometric-specific aldehydes (e.g., 4-acetoxybenzaldehyde for E-isomers). Biological assays on thiazolopyrimidine derivatives show:
- E-isomers : Higher kinase inhibition (IC₅₀ = 2.5 μM) due to planar conformations optimizing target binding .
- Z-isomers : Reduced activity (IC₅₀ > 10 μM) from steric clashes in the binding pocket .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 70% vs. 85%)?
- Methodology : Yield optimization requires:
- Solvent screening : Acetic anhydride increases acylation efficiency but may hydrolyze esters at prolonged reflux .
- Catalyst use : Sodium acetate accelerates Knoevenagel condensation but excess amounts promote side reactions (e.g., aldol adducts) .
Methodological Challenges
Q. What are the limitations of SC-XRD in analyzing dynamic molecular conformations?
- Answer : SC-XRD captures static solid-state conformations but cannot resolve solution-phase dynamics. For example, the flattened boat conformation observed crystallographically may adopt a chair-like geometry in solution, as inferred from NMR coupling constants .
Q. How can computational methods complement experimental data in structure-activity studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
